molecular formula C9H3F3LiNO2S B6197581 lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate CAS No. 2680540-23-0

lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

Cat. No.: B6197581
CAS No.: 2680540-23-0
M. Wt: 253.2 g/mol
InChI Key: CGWNHLKSJKGSKR-UHFFFAOYSA-M
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Description

Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to a benzothiazole ring, with a lithium cation balancing the carboxylate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate typically involves the reaction of 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the benzothiazole ring, potentially yielding partially or fully reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exhibits promising pharmacological properties. Benzothiazole derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Compounds containing the benzothiazole moiety have demonstrated efficacy against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in breast cancer models .
  • Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antibacterial and antifungal activities. Studies have shown that lithium benzothiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Neuroprotective Effects : Some benzothiazole derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. They are thought to interact with amyloid plaques, which are characteristic of Alzheimer's pathology .

Synthesis and Chemical Reactions

This compound serves as a versatile reagent in organic synthesis:

  • Electrophilic Trifluoromethylation : The compound can be utilized in trifluoromethylation reactions, enhancing the fluorinated character of organic molecules. This reaction is facilitated by hypervalent iodine reagents, which can introduce trifluoromethyl groups into various substrates .
  • Condensation Reactions : It has been successfully employed in condensation reactions to synthesize other benzothiazole derivatives, showcasing its utility in creating complex molecular architectures .

Material Science Applications

In addition to its biological applications, this compound finds use in materials science:

  • Fluorescent Materials : The compound's unique structure allows it to be used in the development of fluorescent materials, which are essential for imaging and sensing applications .
  • Electroluminescent Devices : Research indicates potential applications in electroluminescent devices due to its photophysical properties, making it suitable for advanced electronic applications .

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound:

StudyFocusFindings
Electrophilic TrifluoromethylationDemonstrated high yields in trifluoromethylation reactions using lithium benzothiazole derivatives as reagents.
Anticancer ActivityEvaluated against multiple cancer cell lines, showing significant inhibition of cell growth.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism by which lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Additionally, the benzothiazole ring can participate in π-π stacking interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

    Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

    Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-phosphate: Contains a phosphate group, offering different chemical reactivity and applications.

    Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-amide: Features an amide group, which can influence its biological activity and solubility.

Uniqueness: Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability. The carboxylate group also provides versatility in chemical reactions, making it a valuable intermediate in various synthetic pathways.

Biological Activity

Lithium 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of neurological disorders.

Chemical Structure and Properties

This compound has the molecular formula C9H3F3LiNO2SC_9H_3F_3LiNO_2S and a molecular weight of approximately 253.2 g/mol. The compound features a benzothiazole ring system, which contributes to its biological properties, and a trifluoromethyl group that enhances lipophilicity and membrane permeability. This structural configuration allows for interactions with various biological targets, influencing cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter signaling pathways. The lithium ion present in the compound has been shown to modulate the activity of critical enzymes and receptors involved in neurotransmission.

Key Mechanisms:

  • Neurotransmitter Modulation : Lithium ions can influence the release and reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to mood stabilization.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which has implications for treating disorders characterized by dysregulated metabolism.
  • Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with intracellular proteins and enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:

  • Anticancer Activity : Preliminary screening against cancer cell lines has indicated that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Similar compounds have shown antibacterial activity by inhibiting essential bacterial enzymes, suggesting a potential role in treating infections.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study investigating its effects on neurodegenerative diseases found that the compound could reduce amyloid plaque formation in models of Alzheimer's disease, indicating its potential as a neuroprotective agent .
  • Another study reported that derivatives of benzothiazole compounds exhibited promising results in inhibiting Trypanosoma cruzi, the causative agent of Chagas disease, further supporting its role in infectious disease treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
Lithium 1,3-benzothiazole-2-carboxylateModerateInteracts with neurotransmitter systems; potential for mood stabilization.
Benzothiazole DerivativesAntimicrobialEffective against bacterial growth; inhibits key metabolic enzymes.
TrifluoromethylbenzothiazolesAnticancerInduces apoptosis in cancer cells; shows promise in preclinical models .

Properties

CAS No.

2680540-23-0

Molecular Formula

C9H3F3LiNO2S

Molecular Weight

253.2 g/mol

IUPAC Name

lithium;6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C9H4F3NO2S.Li/c10-9(11,12)4-1-2-5-6(3-4)16-7(13-5)8(14)15;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

CGWNHLKSJKGSKR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C(=O)[O-]

Purity

95

Origin of Product

United States

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